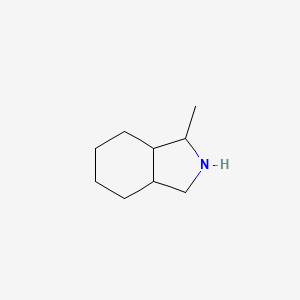![molecular formula C23H20FN3O2S B2972549 3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 361154-06-5](/img/structure/B2972549.png)
3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C23H20FN3O2S and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radioligand Development for PET Imaging
The compound's structural family, particularly quinoline-2-carboxamide derivatives, has been explored for developing radioligands suitable for positron emission tomography (PET) imaging. These studies focus on the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo. The successful labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides underscore their potential as promising radioligands for PBR imaging with PET, offering a pathway for detailed in vivo exploration of PBR distribution and density in various tissues, including the heart, lung, kidney, and brain (Matarrese et al., 2001).
ATM Kinase Inhibition for Cancer Therapy
Quinoline carboxamides have been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a critical enzyme in the DNA damage response pathway. This research indicates the therapeutic potential of these compounds in enhancing the efficacy of DNA-damaging agents used in cancer treatment. The development of novel 3-quinoline carboxamides demonstrates the feasibility of creating effective, orally bioavailable ATM kinase inhibitors, providing new avenues for cancer therapy (Degorce et al., 2016).
Synthesis and Applications in Polymer Chemistry
In the realm of materials science, quinoline derivatives have found applications in the synthesis of novel polymers. Their incorporation into polymeric structures can impart unique properties such as thermal stability, fluorescence, and potential applications in advanced materials and nanotechnology. For instance, the development of hyperbranched aromatic polyamides containing quinoline moieties highlights the versatility of these compounds in creating materials with desirable physical and chemical properties, including the potential for low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek et al., 2003).
Antimicrobial Activity and Molecular Docking Studies
Quinoline-4-carboxylic acid derivatives, including those with amino and fluoro substitutions, have been evaluated for their antimicrobial activity. These studies not only demonstrate the compounds' effectiveness against various bacterial strains but also explore their mechanisms of action through molecular docking studies. Such research suggests that these quinoline derivatives could serve as lead compounds for the development of new antibacterial agents, potentially addressing the growing concern of antibiotic resistance (Bhatt et al., 2015).
特性
IUPAC Name |
3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S/c1-12-6-11-17(29-12)18-15-4-2-3-5-16(15)27-23-19(18)20(25)21(30-23)22(28)26-14-9-7-13(24)8-10-14/h6-11H,2-5,25H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEOUSXWXDJASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=C(C=C5)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2972466.png)
![N-[2-(4-Chlorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2972467.png)

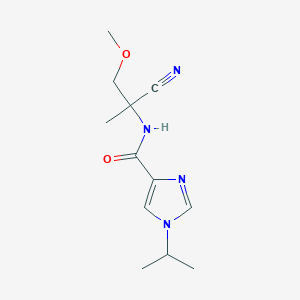
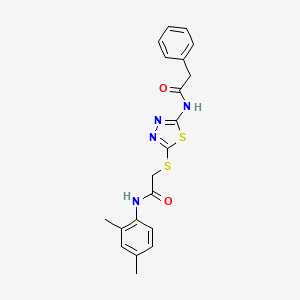
![3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972474.png)
![2-(Difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2972475.png)
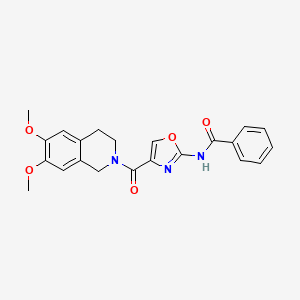
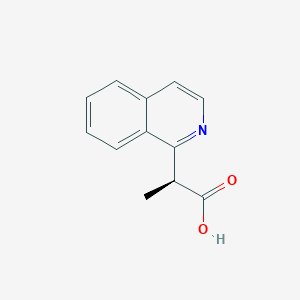
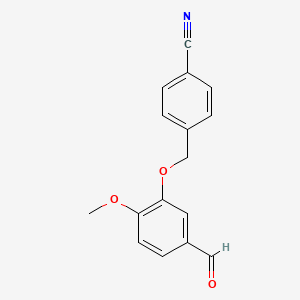
![3,3-Dimethyl-1-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]piperidine-2-carbonitrile](/img/structure/B2972484.png)
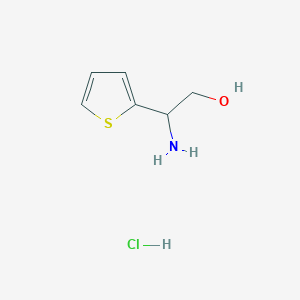
![2-(3,4-dimethylphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2972488.png)
